molecular formula C12H9Cl2N3O3 B5409637 4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5409637
M. Wt: 314.12 g/mol
InChI Key: WLTFOPHHGYGZPN-UHFFFAOYSA-N
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Description

4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure. It contains a pyrazole ring substituted with chloro, nitro, and benzoyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate chlorinating agents under controlled conditions.

    Introduction of the benzoyl group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The final step involves the chlorination of the compound to introduce the chloro substituents at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-1-(4-chloro-3-aminobenzoyl)-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl and chloro groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-(4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-chloro-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chloro and nitro groups on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(4-chloro-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-6-11(14)7(2)16(15-6)12(18)8-3-4-9(13)10(5-8)17(19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTFOPHHGYGZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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